![molecular formula C63H113N3O29S2 B6363045 alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol) CAS No. 924280-65-9](/img/structure/B6363045.png)
alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Functional Amphiphilic and Degradable Copolymers Synthesis
α-Methoxy-ω-alkyne poly(ethylene glycol) (PEG) tagged with pendent N-hydroxy-succinimidyl activated esters, including compounds similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), has been used in the synthesis of functional amphiphilic and degradable copolymers. These copolymers are valuable for biomedical applications such as drug delivery (Freichels et al., 2011).
2. Improvement of Biomaterials' Stability and Antifouling Properties
Research on porous silicon for biological and medical applications has utilized short oligo(ethylene glycol) moieties, including derivatives of α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), to enhance material stability under physiological conditions and to confer resistance against non-specific protein adsorption (Kilian et al., 2007).
3. Development of Heterobifunctional PEGs for "Click" Chemistry
A heterobifunctional PEG derivative, similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), has been synthesized for use in "click" chemistry. This PEG derivative allows for versatile bioconjugation where activated ester chemistry and "click" chemistry can be performed selectively (Cardoen et al., 2012).
4. Protein Thiolation and Reversible Protein-Protein Conjugation
A heterobifunctional reagent similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol) has been used for protein thiolation and the preparation of reversible protein-protein conjugates. This technique is significant for biochemical research and analytical applications (Carlsson et al., 1978).
5. Synthesis of Biotinylated Stealth Magnetoliposomes
A derivative of α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol) has been used in the synthesis of biotinylated stealth magnetoliposomes, which are used for immobilizing bioactive molecules on magnetic nanoparticles (Hodenius et al., 2002).
作用機序
Target of Action
The primary targets of SPDP-PEG24-NHS ester are amine and thiol groups . These groups are commonly found in proteins, making them the primary targets for this compound. The compound’s ability to react with these groups allows it to form stable bonds, which is crucial for its function as a crosslinker.
Mode of Action
SPDP-PEG24-NHS ester operates by forming stable bonds with its targets. It contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group reacts with thiol groups and contains a cleavable disulfide bond .
Biochemical Pathways
SPDP-PEG24-NHS ester is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By forming stable bonds with target proteins, SPDP-PEG24-NHS ester enables the formation of PROTAC molecules, which can then initiate the degradation of specific proteins within the cell .
Pharmacokinetics
The pharmacokinetics of SPDP-PEG24-NHS ester are influenced by its PEG spacer arm. This arm confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.
Result of Action
The primary result of SPDP-PEG24-NHS ester’s action is the formation of stable bonds with target proteins. This enables the synthesis of PROTAC molecules, which can selectively degrade specific proteins within the cell . This selective protein degradation can have various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of SPDP-PEG24-NHS ester can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the reactivity of NHS esters and thiol groups can be pH-dependent. Additionally, the compound is membrane permeable, which allows for intracellular reactions to take place .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N3O29S2/c67-59(7-58-96-97-60-3-1-2-8-65-60)64-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-6-63(70)95-66-61(68)4-5-62(66)69/h1-3,8H,4-7,9-58H2,(H,64,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGFRZAOLYVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N3O29S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

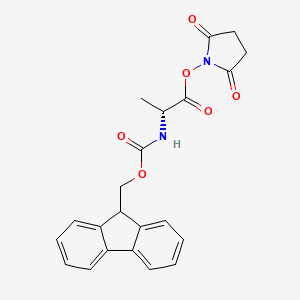
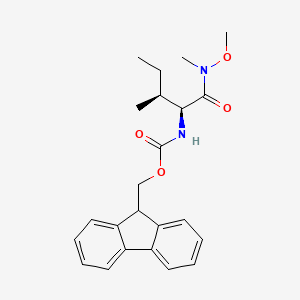

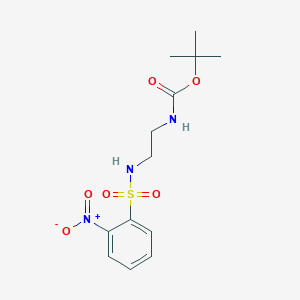
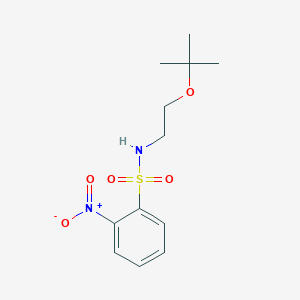
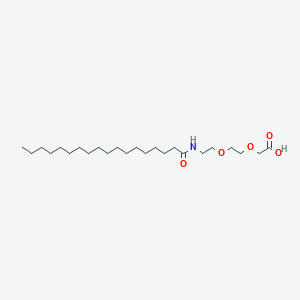

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)



![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)
